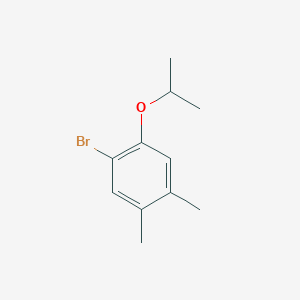

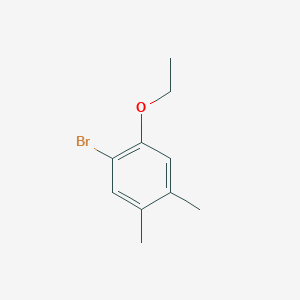

1-溴-2-乙氧基-4,5-二甲苯

描述

1-Bromo-2-ethoxy-4,5-dimethylbenzene is a chemical compound with the molecular formula C10H13BrO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Synthesis Analysis

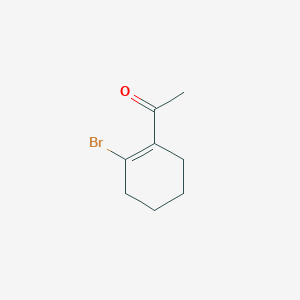

The synthesis of 1-Bromo-2-ethoxy-4,5-dimethylbenzene could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process typically involves two steps: first, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-ethoxy-4,5-dimethylbenzene consists of a benzene ring substituted with a bromo group, an ethoxy group, and two methyl groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis

As a benzene derivative, 1-Bromo-2-ethoxy-4,5-dimethylbenzene can undergo various types of reactions. For instance, it might participate in nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks the aromatic ring, leading to the substitution of one group (such as a bromo group) with another .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-ethoxy-4,5-dimethylbenzene would depend on its molecular structure. For instance, its molecular weight is 229.11 . Other properties, such as its melting point, boiling point, and density, would need to be determined experimentally .科学研究应用

溴化阻燃剂:存在和风险

一项关于新型溴化阻燃剂 (NBFR) 的综述强调了它们日益广泛的应用,以及随之而来的对其存在、环境归宿和毒性的研究需求。此综述讨论了 NBFR 在各种环境中的存在,包括室内空气、灰尘、消费品和食品,突出了重大的知识空白和进一步调查这些化合物影响的必要性 (Zuiderveen、Slootweg 和 de Boer,2020)。

溴化合物的合成

合成溴化联苯(如 2-氟-4-溴联苯)的研究为创建用于各种应用(包括制药)的溴化分子的方法提供了见解。此研究提出了一种实用的合成方法,突出了溴化化合物在化学合成和潜在工业应用中的更广泛相关性 (Qiu 等人,2009)。

表面活性剂的环境影响和安全性

对主要表面活性剂类别及其原料的环境特性、归宿和毒性进行的全面综述涉及了解消费品中使用的化学品对生态影响的重要性。此研究强调了评估这些物质对水生和沉积物环境构成的风险的必要性,为评估化合物的环境安全性(包括溴化化合物)提供了一个框架 (Cowan-Ellsberry 等人,2014)。

将生物质转化为化学原料

探索将植物生物质转化为呋喃衍生物以实现可持续聚合物、材料和燃料生产,这例证了旨在用可再生替代品替代不可再生碳氢化合物来源的研究领域。此研究领域可能包括利用溴化化合物来制造新材料或作为合成环保产品的中间体 (Chernyshev、Kravchenko 和 Ananikov,2017)。

作用机制

Target of Action

The primary target of 1-Bromo-2-ethoxy-4,5-dimethylbenzene is the benzylic position of the benzene ring . This position is particularly reactive due to the resonance stabilization that can occur after a reaction .

Mode of Action

The compound interacts with its target through a two-step mechanism involving electrophilic substitution .

In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows the aromaticity of the benzene ring to be maintained throughout the reaction .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on an aromatic ring with an electrophile .

The downstream effects of this pathway can vary widely depending on the specific electrophile involved and the position on the aromatic ring where the substitution occurs .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . The specific properties of the resulting compound will depend on the nature of the electrophile used in the substitution reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-ethoxy-4,5-dimethylbenzene. For example, the rate of the electrophilic aromatic substitution reaction can be influenced by the temperature and the solvent used . Additionally, the presence of other reactive species in the environment can potentially interfere with the reaction .

安全和危害

属性

IUPAC Name |

1-bromo-2-ethoxy-4,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-4-12-10-6-8(3)7(2)5-9(10)11/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWRRGGYDUBYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-ethoxy-4,5-dimethylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

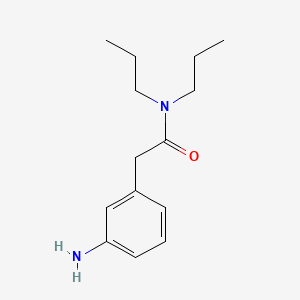

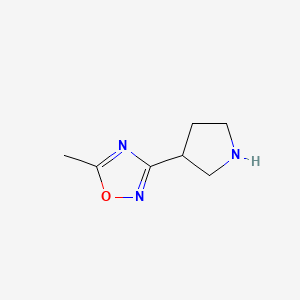

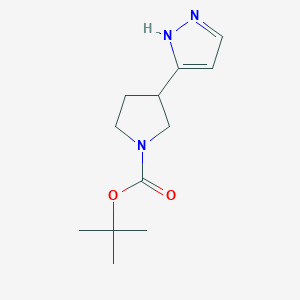

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one](/img/structure/B3223771.png)

![Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate](/img/structure/B3223787.png)

![Methyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3223788.png)

![(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/structure/B3223822.png)

![1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3223839.png)